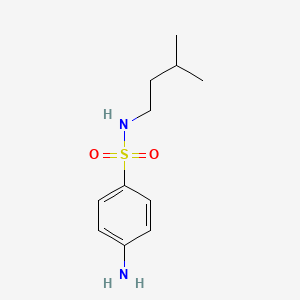

4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-amino-N-(3-methylbutyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-9(2)7-8-13-16(14,15)11-5-3-10(12)4-6-11/h3-6,9,13H,7-8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQIZSFKTPJDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with 3-methylbutylamine under reducing conditions. The general steps are as follows:

Nitration: Benzene is nitrated to form nitrobenzene.

Sulfonation: Nitrobenzene is sulfonated to yield 4-nitrobenzenesulfonic acid.

Amidation: 4-Nitrobenzenesulfonic acid is converted to 4-nitrobenzenesulfonamide.

Reduction: 4-Nitrobenzenesulfonamide is reduced to 4-aminobenzenesulfonamide.

Alkylation: 4-Aminobenzenesulfonamide is reacted with 3-methylbutylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products

Oxidation: Nitro derivatives.

Reduction: Sulfinamide or thiol derivatives.

Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to 4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide exhibit notable antitumor properties. A study evaluated a series of benzenesulfonamides for their inhibitory effects on cancer cell lines, particularly triple-negative breast cancer (MDA-MB-231) and MCF-7. Compounds showed significant anti-proliferative activity with selectivity ratios indicating potential for targeted cancer therapies .

HIV Protease Inhibition

The compound has been investigated for its role as an inhibitor of HIV protease. A series of related compounds were synthesized and tested for their binding affinity to the enzyme, revealing promising results that could lead to new antiretroviral therapies .

Carbonic Anhydrase Inhibition

This compound derivatives have demonstrated efficacy as inhibitors of carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumorigenesis and metastasis. Studies showed that certain derivatives exhibited low nanomolar IC50 values, indicating a strong inhibitory effect . The selectivity for CA IX over other isozymes suggests potential applications in cancer treatment strategies.

Antimicrobial Properties

The compound has also been assessed for its antimicrobial properties against various bacterial strains. Research indicated significant inhibition against resistant strains such as Staphylococcus aureus, showcasing its potential as a novel antibiotic agent .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes like dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.

Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.

Uniqueness

4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylbutyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Biological Activity

4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide, commonly known as a sulfonamide derivative, has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its sulfonamide functional group, which is known for its diverse therapeutic applications, including antimicrobial and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure comprises an amino group, a sulfonamide group, and an alkyl chain that contributes to its biological activity.

The biological activity of sulfonamides, including this compound, primarily involves the inhibition of specific enzymes and pathways:

- Inhibition of Carbonic Anhydrases (CAs) : Research indicates that sulfonamides can inhibit carbonic anhydrases, which are pivotal in various physiological processes including respiration and acid-base balance. Compounds similar to this compound have shown significant inhibitory effects against CA IX, a target in cancer therapy .

- Antimicrobial Activity : The sulfonamide class is well-known for its antibacterial properties, often functioning by mimicking para-aminobenzoic acid (PABA), thereby inhibiting folate synthesis in bacteria .

Anticancer Activity

A study highlighted the potential of related sulfonamides to induce apoptosis in cancer cell lines. For instance, compounds with similar structures demonstrated significant cytotoxic effects against MDA-MB-231 (triple-negative breast cancer) cells, leading to increased annexin V-positive apoptotic cells .

Antimicrobial Effects

The antimicrobial properties of this compound have been explored through various assays. A comparative analysis showed that certain derivatives exhibited substantial inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 μg/mL .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical models suggest favorable pharmacokinetic profiles for compounds in this class, indicating good bioavailability and potential therapeutic efficacy .

Case Studies

- Antitumor Efficacy : In vivo studies using mouse models have shown that certain benzenesulfonamides possess antitumor activity against lymphoid leukemia; however, specific data on this compound remains limited .

- Cardiovascular Effects : Research on related compounds suggests that benzenesulfonamides may influence perfusion pressure and coronary resistance through interactions with calcium channels, indicating a potential cardiovascular application .

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sulfonylation of 4-aminobenzenesulfonyl chloride with 3-methylbutylamine. Optimal yields (70–85%) are achieved under anhydrous conditions using dichloromethane as a solvent and triethylamine as a base to neutralize HCl byproducts . Variations in solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C) significantly affect reaction rates and purity. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

| Synthetic Method | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Classical sulfonylation | DCM | Et₃N | 78 | |

| Microwave-assisted | THF | NaOH | 85 |

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Characterization combines spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm), NH₂ (δ 5.1 ppm), and methylbutyl chain (δ 0.9–1.6 ppm) .

- FT-IR : Sulfonamide S=O stretches (1340–1160 cm⁻¹) and N–H bending (1650 cm⁻¹) .

- X-ray crystallography : Confirms planarity of the sulfonamide group and dihedral angles between aromatic rings (e.g., 15–25°) .

Q. What are the solubility and formulation challenges for this compound in biological assays?

- Methodological Answer : The compound exhibits poor aqueous solubility (0.2 mg/mL at 25°C) due to its hydrophobic isobutyl chain. Formulation strategies include:

- Co-solvents : DMSO (10–20%) or PEG-400 for in vitro studies .

- Liposomal encapsulation : Enhances bioavailability for in vivo pharmacokinetic studies .

Advanced Research Questions

Q. How do computational models predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:

- Electrophilic sites : Sulfonamide sulfur (MEP = −0.45 eV) and amino nitrogen (MEP = −0.38 eV) .

- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity for nucleophilic substitutions .

- Molecular docking : Predicts binding affinity (−8.5 kcal/mol) to carbonic anhydrase IX, supporting its potential as an anticancer agent .

Q. What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies (HPLC monitoring) show:

-

Acidic conditions (pH 2) : Degradation via sulfonamide hydrolysis (t₁/₂ = 48 hrs).

-

Basic conditions (pH 10) : Rapid cleavage of the N–S bond (t₁/₂ = 6 hrs) .

-

Thermal stability : Decomposes at 180°C, confirmed by TGA-DSC .

Condition Degradation Pathway Half-Life Reference pH 2 (HCl) Sulfonamide hydrolysis 48 hrs pH 10 (NaOH) N–S bond cleavage 6 hrs

Q. How can structural modifications enhance the compound’s biological activity, and what SAR trends are observed?

- Methodological Answer : Structure-Activity Relationship (SAR) studies highlight:

- Isobutyl chain elongation : Reduces antimicrobial activity (MIC ↑ from 2 µg/mL to >50 µg/mL) due to steric hindrance .

- Amino group substitution : Electron-withdrawing groups (e.g., –NO₂) improve anticancer potency (IC₅₀ = 1.8 µM vs. 4.2 µM for parent compound) .

Q. What analytical techniques resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., S. aureus MIC = 2–10 µg/mL) arise from assay variability. Standardized protocols include:

- Broth microdilution (CLSI guidelines) : Reduces inter-lab variability .

- LC-MS/MS quantification : Confirms compound integrity during assays .

Data-Driven Research Directions

- Reaction Optimization : Machine learning models (e.g., ICReDD’s path-searching algorithms) can predict optimal conditions for novel derivatives .

- Toxicological Screening : Zebrafish models reveal hepatotoxicity at >100 µM, necessitating dose adjustments for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.